2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DCM) is a widely used chemical compound in the synthesis of pharmaceuticals and other compounds. It is also widely used in laboratory experiments due to its relatively low cost and availability. DCM is a colorless, crystalline solid with a melting point of 110-111 °C and a boiling point of 238-239 °C. It is soluble in water and is used in many industrial processes.
Scientific Research Applications
Synthesis and UV Light Absorption : This compound has been synthesized through methods avoiding the Grignard reaction and used to create bis(resorcinyl) triazine derivatives as UV light absorbers (Jiang, Wang, & Li, 2008).
Photoinitiator in Polymerization : It serves as a radical reactive photoinitiator for UV-crosslinking of acrylic adhesives and acts as an effective co-initiator in photoinitiating systems under visible light (Kabatc, Czech, & Kowalczyk, 2011).
Dendrimer Synthesis : The compound has been used in the synthesis of 1,2,4-triazole dendrimers, providing a foundation for applications requiring a large number of heteroatoms or enhanced resistance to conditions (Maes, Verstappen, & Dehaen, 2006).
Synthesis of Functionalized Triazines : Research has focused on synthesizing sterically demanding triazines with functionalized groups for various applications (Werlé et al., 2017).
Applications in Antifungal Agents : Some derivatives of this compound have shown potential as antifungal agents (Sareen, Khatri, Jain, & Sharma, 2009).
Use in Polyamide Synthesis : This compound has been involved in the synthesis of thermally stable and organo-soluble polyamides, which are important in materials science (Hajibeygi, Faghihi, Khodaei-Tehrani, & Mirzakhanian, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIXJKYQUJKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451809 | |
Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90723-86-7 | |
Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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